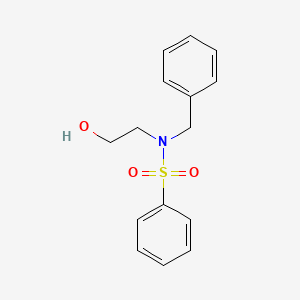

![molecular formula C14H10N2O2 B5517192 6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5517192.png)

6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione often involves multi-step chemical reactions that incorporate various strategies such as condensation, cyclization, and functional group transformations. For example, Rashan et al. (1989) described the synthesis of a closely related compound, highlighting the use of condensation reactions in the formation of the pyrrolopyridine skeleton (Rashan et al., 1989). Similarly, Nguyen and Vo Viet Dai (2023) demonstrated the preparation of pyrrolidine-2,3-dione derivatives, showcasing methods that could be adapted for synthesizing the target compound (Nguyen & Vo Viet Dai, 2023).

Molecular Structure Analysis

The molecular structure of 6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is characterized by its heterocyclic core, which combines pyrrolo and pyridine rings with a dione functionality. This structure contributes to the compound's unique chemical behavior. Structural determination techniques such as NMR and X-ray crystallography play a crucial role in confirming the molecular configuration, as demonstrated by Gendron et al. (2014) in their study on pyrrolopyrrole derivatives, providing insights into the spatial arrangement and electronic structure of similar compounds (Gendron et al., 2014).

Chemical Reactions and Properties

Compounds with the pyrrolopyridine dione structure are involved in various chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidative processes. These reactions can modify the compound's structure, leading to new derivatives with potentially different biological or physical properties. For instance, Mitsumoto et al. (2004) explored the oxidative properties of pyrrolopyrrole derivatives, highlighting their potential in organic synthesis and chemical transformations (Mitsumoto & Nitta, 2004).

Physical Properties Analysis

The physical properties of 6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, such as melting point, solubility, and crystallinity, are crucial for its handling and application in various domains. While specific data on this compound might be scarce, studies on related compounds provide valuable information on how structural features influence these properties. For example, Zhang et al. (2008) discussed the solubility and fluorescence characteristics of polymers containing pyrrolopyrrole dione units, shedding light on the relationship between molecular structure and physical behavior (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties of 6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, including reactivity, stability, and functional group compatibility, are integral to its applications in chemical synthesis and material science. Investigations into related compounds, such as the work by Zarrouk et al. (2015), which examined the corrosion inhibition efficiency of pyrrole dione derivatives, can offer insights into the chemical behavior and potential applications of the target compound (Zarrouk et al., 2015).

Applications De Recherche Scientifique

Pyrrolidine in Drug Discovery

Pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, are vital in medicinal chemistry for treating human diseases. These compounds are explored for their target selectivity, enriched by their stereochemistry and three-dimensional coverage, which enhances biological activity. The review by Li Petri et al. (2021) focuses on bioactive molecules with the pyrrolidine ring, underscoring the ring's versatility in synthesizing compounds with varied biological profiles due to different stereoisomers and spatial orientations (Li Petri et al., 2021).

Diketopyrrolopyrroles: Synthesis and Optical Properties

Diketopyrrolopyrroles, closely related to the pyrrolopyridine-dione structure, are highlighted for their extensive applications beyond medicinal purposes, including use in pigments, electronic devices, and imaging. Grzybowski and Gryko (2015) elucidate the synthesis, reactivity, and the profound impact of these compounds on optical properties, contributing significantly to materials science and engineering (Grzybowski & Gryko, 2015).

Conjugated Polymers and Electronic Devices

The incorporation of pyrrolo[3,2-b]pyrrole-2,5-dione (a close relative to the core structure ) into π-conjugated polymers has been explored for potential electronic device applications. Deng et al. (2019) review the synthesis and properties of these polymers, highlighting their promising use in high-performance electronic devices due to their optical and electrochemical characteristics (Deng et al., 2019).

Pyrolysis Chemistry of Saccharides

In a different context, Sanders et al. (2003) discuss the pyrolysis chemistry of mono-, di-, and polysaccharides, including the formation of polynuclear aromatic hydrocarbons (PAHs) at high temperatures. Although not directly related to 6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, this review sheds light on the thermal degradation of organic compounds with potential parallels in the pyrolysis of heterocyclic aromatic compounds (Sanders et al., 2003).

Orientations Futures

Propriétés

IUPAC Name |

6-(3-methylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-9-4-2-5-10(8-9)16-13(17)11-6-3-7-15-12(11)14(16)18/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTNEQNESGVVHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-methyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5517122.png)

![N-[3-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B5517123.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5517127.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)benzamide](/img/structure/B5517135.png)

![(4-chlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5517139.png)

![2-(4-methoxyphenyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5517158.png)

![2-(4-fluorophenyl)-6-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B5517202.png)

![N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5517208.png)

![methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5517214.png)

![4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}carbonothioyl)morpholine](/img/structure/B5517215.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide](/img/structure/B5517223.png)

![2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5517233.png)